One of the primary applications of 9-Mercapto-1-nonanol in scientific research is its ability to form self-assembled monolayers (SAMs) on various substrates . SAMs are ordered assemblies of molecules that spontaneously organize on a surface. 9-Mercapto-1-nonanol, with its thiol group (SH) at one end and a hydrocarbon chain on the other, can bind strongly to metal surfaces through the thiol group, while the hydrocarbon chain extends away from the surface. This creates a well-defined and tailorable interface between the material and its surrounding environment .
The ability to form SAMs from 9-Mercapto-1-nonanol makes it valuable for studying surface properties, such as wettability, adhesion, and electron transfer processes. Researchers can use SAMs modified with 9-Mercapto-1-nonanol to investigate how different functional groups attached to the free end of the molecule influence these properties.
Another application of 9-Mercapto-1-nonanol in scientific research is its use in immobilizing biomolecules on surfaces. Biomolecules, such as proteins, DNA, and enzymes, can be attached to SAMs formed from 9-Mercapto-1-nonanol, allowing researchers to create biosensors, study biomolecular interactions, and develop new diagnostic tools. The controlled orientation and environment provided by the SAMs can be crucial for these applications.
The research on 9-Mercapto-1-nonanol is ongoing, and scientists are exploring its potential applications in various fields. Some potential areas of future exploration include:
9-Mercapto-1-nonanol is an alkanethiol compound with the molecular formula C₉H₂₀OS and a molecular weight of approximately 172.33 g/mol. It features a long hydrophobic carbon chain and a thiol (-SH) functional group, making it particularly useful in surface chemistry and nanotechnology. The compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, including gold, which are critical for applications in biosensors, electronic devices, and nanostructured materials .
9-Mercapto-1-nonanol has demonstrated significant biological activity, particularly in promoting cellular processes. Research indicates that it can induce the synthesis of epidermal growth factor (EGF), which plays a vital role in cell growth and differentiation . This property makes it a candidate for applications in tissue engineering and regenerative medicine.
The synthesis of 9-mercapto-1-nonanol typically involves several methods:
Interaction studies involving 9-mercapto-1-nonanol focus on its behavior when interacting with various substrates and biological systems. These studies reveal:
Several compounds share structural similarities with 9-mercapto-1-nonanol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Mercapto-1-propanol | C₃H₈OS | Shorter chain length; used in similar SAM applications |
6-Mercapto-1-hexanol | C₆H₁₄OS | Intermediate chain length; often compared in studies |
11-Mercaptoundecanoic acid | C₁₁H₂₂O₂S | Longer chain; exhibits different solubility properties |
Uniqueness of 9-Mercapto-1-nonanol:
9-Mercapto-1-nonanol stands out due to its optimal chain length that balances hydrophobicity and reactivity, making it particularly effective for forming stable SAMs while also providing desirable biological activity. This unique combination enhances its utility in both nanotechnology and biomedical fields compared to shorter or longer-chain alkanethiols.
9-Mercapto-1-nonanol exhibits a linear aliphatic structure characterized by a nine-carbon backbone terminated with both hydroxyl and thiol functional groups [1] [4] [6]. The compound possesses the molecular formula C₉H₂₀OS, with a molecular weight of 176.32 grams per mole [1] [2] [4]. The International Union of Pure and Applied Chemistry designation for this compound is 9-sulfanylnonan-1-ol, reflecting the systematic nomenclature for the terminal thiol and alcohol functionalities [1] [4] [6].
The structural representation in Simplified Molecular Input Line Entry System format is OCCCCCCCCCS, illustrating the linear arrangement of the carbon chain with the alcohol group positioned at carbon-1 and the thiol group at carbon-9 [1] [2] [5]. The International Chemical Identifier provides the complete structural description as InChI=1S/C9H20OS/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2, with the corresponding International Chemical Identifier Key being FXFJFNVBVKPAPL-UHFFFAOYSA-N [1] [2] [5].
The Chemical Abstracts Service registry number 131215-92-4 serves as the unique identifier for this compound in chemical databases [1] [2] [4]. The European Community number 626-136-6 provides additional regulatory identification within European chemical legislation [1]. The molecular geometry exhibits a flexible alkyl chain allowing for various conformational states, with the terminal functional groups capable of participating in intermolecular interactions [2] [5].
At standard temperature and pressure conditions, 9-mercapto-1-nonanol exists as a colorless liquid [9] [10] [11]. The compound exhibits the characteristic disagreeable odor associated with thiol-containing molecules, often described as having a stench-like quality typical of mercaptan compounds [9] [25] [32]. This olfactory property results from the presence of the sulfur-containing thiol functional group, which imparts the distinctive sulfurous aroma common to aliphatic thiols [25] [32].
Property | Value | Reference |
---|---|---|
Physical State (25°C) | Liquid | [2] [10] [11] |
Appearance | Colorless liquid | [9] [25] |
Odor | Stench (characteristic thiol) | [9] [25] [32] |
Density (g/mL at 25°C) | 0.939 | [2] [10] [11] |
Refractive Index (n₂₀/D) | 1.483 | [2] [10] [11] |
The density of 9-mercapto-1-nonanol measures 0.939 grams per milliliter at 25 degrees Celsius, indicating a specific gravity less than water [2] [10] [11]. The refractive index value of 1.483 at 20 degrees Celsius using the sodium D-line provides important optical characterization data for compound identification and purity assessment [2] [10] [11]. These physical properties reflect the compound's organic nature and the influence of both the hydrocarbon chain and the polar functional groups on its bulk properties [10] [11].
Proton Nuclear Magnetic Resonance spectroscopy of 9-mercapto-1-nonanol reveals characteristic chemical shift patterns consistent with its structural features [13] [15]. The terminal methyl group appears as a triplet at approximately 0.88 parts per million, while the extensive methylene chain contributes multiple overlapping signals in the range of 1.25 to 1.60 parts per million [13]. The methylene carbon adjacent to the thiol group exhibits a chemical shift around 2.52 parts per million, and the methylene carbon bearing the hydroxyl group resonates near 3.64 parts per million [13] [15].
The thiol proton typically appears as a characteristic singlet around 1.35 parts per million, while the hydroxyl proton resonates at approximately 4.22 parts per million, though these chemical shifts can vary depending on solvent conditions and hydrogen bonding interactions [13] [15]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with spectral data available in chemical databases including PubChem [1] [43]. The carbon signals reflect the electronic environment of each carbon atom within the molecule, with the carbons bearing heteroatoms showing characteristic downfield shifts [43] [44].
Infrared spectroscopic analysis of 9-mercapto-1-nonanol exhibits characteristic absorption bands corresponding to its functional groups [16] [18] [19]. The hydroxyl group contributes a broad absorption band in the region of 3200 to 3600 wavenumbers, reflecting the oxygen-hydrogen stretching vibration [18] [19]. The thiol functional group produces a distinctive sulfur-hydrogen stretch typically observed between 2550 and 2600 wavenumbers, providing definitive identification of the mercapto functionality [18] [19].
Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2800 to 3000 wavenumbers, corresponding to the methyl and methylene groups throughout the carbon chain [18] [19]. The carbon-oxygen stretching vibration contributes absorption features around 1000 to 1300 wavenumbers, while carbon-sulfur stretching modes appear at lower frequencies [19]. These spectroscopic signatures provide comprehensive fingerprint identification for the compound and enable monitoring of functional group transformations during chemical reactions [18] [19].
Raman spectroscopic investigation of 9-mercapto-1-nonanol reveals vibrational modes complementary to infrared spectroscopy [20] [21] [22]. The carbon-sulfur stretching vibrations exhibit strong Raman activity, providing enhanced sensitivity for detecting the thiol functionality [22] [23]. Sulfur-hydrogen bending modes contribute characteristic bands that distinguish thiol groups from other sulfur-containing functionalities [22] [24].
The compound demonstrates potential for Surface-Enhanced Raman Spectroscopy applications due to the thiol group's ability to interact with metallic surfaces [20] [21] [23]. This interaction enables significant signal enhancement when the molecule is adsorbed onto appropriate metallic nanostructures, making it valuable for analytical and sensing applications [21] [23] [24]. The Raman spectrum provides molecular fingerprint information useful for identification and quantitative analysis, particularly when conventional techniques may lack sufficient sensitivity [20] [22] [23].
The thermodynamic properties of 9-mercapto-1-nonanol reflect its molecular structure and intermolecular interactions [25] [27] [28]. The predicted boiling point of 269.6 ± 13.0 degrees Celsius indicates significant intermolecular forces resulting from hydrogen bonding between hydroxyl groups and van der Waals interactions along the hydrocarbon chain [27] [29]. The flash point exceeds 110 degrees Celsius, categorizing the compound as a combustible liquid with relatively low volatility [10] [11].
Thermodynamic Property | Value | Reference |
---|---|---|
Boiling Point (predicted) | 269.6 ± 13.0°C | [27] [29] |
Flash Point | >110°C (>230°F) | [10] [11] |
pKa (predicted) | 10.49 ± 0.10 | [27] |
Storage Classification | Combustible liquids | [10] [11] |
The acid dissociation constant (pKa) of the thiol group is predicted to be 10.49 ± 0.10, indicating moderate acidity typical of aliphatic thiols [27] [40] [42]. This value reflects the ability of the thiol group to undergo deprotonation under basic conditions, forming the corresponding thiolate anion [40] [42]. The thermodynamic stability of the compound under normal storage conditions makes it suitable for various applications while requiring appropriate handling procedures for combustible materials [10] [11] [25].
The solubility characteristics of 9-mercapto-1-nonanol demonstrate amphiphilic behavior due to the presence of both hydrophilic functional groups and a hydrophobic alkyl chain [30] [31] . Water solubility remains limited due to the nine-carbon hydrocarbon backbone, which dominates the molecular polarity despite the polar hydroxyl and thiol termini [31] . The compound exhibits enhanced solubility in polar protic solvents such as methanol, where hydrogen bonding interactions facilitate dissolution [15] [31].
Organic solvent solubility proves favorable in various non-polar and moderately polar solvents . The compound dissolves readily in dichloromethane, ethyl acetate, and hexane, making it accessible for organic synthesis and purification procedures . This solubility profile enables its use in electrochemical studies where methanol serves as a suitable solvent medium [15] [31].
Solvent System | Solubility | Application |
---|---|---|
Water | Limited | Amphiphilic properties |
Methanol | Soluble | Electrochemical studies |
Dichloromethane | Soluble | Organic synthesis |
Ethyl acetate | Soluble | Purification procedures |
Hexane | Soluble | Non-polar extractions |
The amphiphilic nature enables surface-active properties, facilitating the formation of self-assembled monolayers at interfaces [5] [30]. This characteristic proves particularly valuable in surface modification applications where the thiol group provides strong adhesion to metallic substrates while the hydroxyl group enables further functionalization [5] [30] .
The dual functionality of 9-mercapto-1-nonanol provides diverse reactivity patterns characteristic of both thiol and alcohol functional groups [34] [35] [37]. The thiol group exhibits nucleophilic character, readily participating in substitution reactions with alkyl halides to form thioether linkages [35] [37]. Under oxidizing conditions, two thiol molecules undergo coupling reactions to form disulfide bonds, representing a fundamental transformation in biological and synthetic systems [34] [35] [37].
The thiol functionality demonstrates strong affinity for metallic surfaces, particularly gold, enabling the formation of stable thiolate bonds [5] [16] [17]. This interaction underlies the compound's utility in surface modification applications and the preparation of self-assembled monolayers for biosensor development [5] [17]. The nucleophilic sulfur atom readily coordinates with various metal centers, making the compound valuable as a ligand in coordination chemistry [35] [37].
Reactive Site | Reaction Type | Products | Applications |
---|---|---|---|
Thiol group | Oxidation | Disulfide bonds | Protein chemistry |
Thiol group | Metal binding | Thiolate complexes | Surface modification |
Thiol group | Alkylation | Thioethers | Organic synthesis |
Alcohol group | Esterification | Ester derivatives | Functionalization |
Alcohol group | Oxidation | Aldehyde/carboxylic acid | Synthetic intermediates |
The most widely employed laboratory synthesis involves the nucleophilic substitution reaction between appropriate alkyl halides and sodium hydrosulfide. For 9-Mercapto-1-nonanol synthesis, 9-chloro-1-nonanol or 9-bromo-1-nonanol serves as the starting material [1]. The reaction proceeds via an SN2 mechanism in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80-120°C) [1] [2].
The general reaction scheme follows:
HOCH₂(CH₂)₇CH₂X + NaSH → HOCH₂(CH₂)₇CH₂SH + NaX
This method typically achieves yields of 75-85% with purities ranging from 95-97% [1]. However, the formation of symmetrical sulfides as byproducts necessitates careful control of reaction stoichiometry and the use of excess hydrosulfide to minimize side reactions [2].
An alternative approach utilizes thiourea as a sulfur nucleophile, generating isothiouronium salt intermediates that undergo alkaline hydrolysis to yield the target thiol [3] [2]. This method involves a two-step process where 9-bromo-1-nonanol reacts with thiourea in ethanol, followed by treatment with aqueous sodium hydroxide [3].
The thiourea method offers advantages in terms of milder reaction conditions and reduced formation of disulfide byproducts. Typical yields range from 70-80% with purities of 92-96% [3]. The intermediate isothiouronium salt can be isolated and purified, providing an additional purification step that enhances final product quality [3].
The radical addition of thioacetic acid to terminal alkenes represents another viable synthetic route [4]. Using 1-nonene as starting material, thioacetic acid adds across the double bond under radical conditions, followed by hydrolysis to yield 9-Mercapto-1-nonanol [4]. This approach provides excellent regioselectivity for anti-Markovnikov addition, typically achieving yields of 80-90% with purities exceeding 96% [4].
The reaction requires radical initiators such as azobisisobutyronitrile (AIBN) and proceeds at moderate temperatures (60-80°C) [4]. While this method produces high-quality products, the regioselectivity can be challenging to control completely, potentially leading to minor isomeric impurities.
Grignard reagent methodology provides an alternative synthetic pathway involving the reaction of nonylmagnesium bromide with elemental sulfur [5] [6]. The resulting thiolate anion undergoes protonation with aqueous acid to generate the free thiol [7]. This method offers versatility and is well-established in organosulfur chemistry [7].
However, the requirement for strictly anhydrous conditions and the handling of pyrophoric organometallic reagents limits its practical application. Yields typically range from 60-75% with purities of 90-95% [7].
Industrial production of 9-Mercapto-1-nonanol employs continuous flow reactors to enhance efficiency and safety [8]. The continuous alkylation process utilizes packed-bed reactors containing immobilized sodium hydrosulfide on solid supports [8]. This approach enables better heat management, improved mass transfer, and reduced residence times compared to batch processes [8].
Flow reactors operate at optimized temperatures (100-130°C) with precise control of reactant stoichiometry [8]. The continuous removal of products prevents overoxidation and minimizes disulfide formation, resulting in higher selectivity and yield [8].
Industrial synthesis may also employ catalytic hydrogenation of appropriate sulfonyl chloride precursors using palladium-based catalysts [9] [10]. This green chemistry approach eliminates the need for stoichiometric reducing agents and produces only water and hydrochloric acid as byproducts [9] [10].
The hydrogenation process operates under mild conditions (50-100°C, 1-5 bar H₂) with high selectivity for thiol formation [9] [10]. Palladium on carbon catalysts demonstrate excellent activity and stability for this transformation [9] [10].
Emerging biotechnological methods utilize enzymatic catalysis for thiol synthesis [7]. Specific enzymes capable of introducing sulfur functionality into organic molecules offer environmentally benign alternatives to traditional chemical synthesis [7]. While still under development, these approaches show promise for sustainable production with reduced environmental impact [7].
Fractional distillation under reduced pressure represents the primary purification method for 9-Mercapto-1-nonanol [11]. The compound's boiling point under reduced pressure (approximately 120-130°C at 10 mmHg) enables effective separation from lower and higher boiling impurities [12] [11].
Vacuum distillation is essential due to the thermal sensitivity of thiols and their tendency toward oxidation at elevated temperatures [11]. Distillation apparatus must be thoroughly deoxygenated with inert gas (nitrogen or argon) to prevent disulfide formation during the purification process [11].
Column chromatography using silica gel provides an alternative purification approach, particularly for small-scale preparations [13]. Elution with hexane/ethyl acetate gradients (typically 5:1 to 2:1) effectively separates 9-Mercapto-1-nonanol from reaction byproducts and impurities [13].
High-performance liquid chromatography (HPLC) serves both analytical and preparative purposes [14] [15]. Reversed-phase HPLC using C18 columns with methanol/water mobile phases enables high-resolution separation and quantitative analysis [14] [15]. For preparative applications, larger-scale HPLC systems can process gram quantities with excellent purity recovery [14].
While 9-Mercapto-1-nonanol is typically a liquid at room temperature, derivative formation enables crystallization-based purification [3]. Salt formation with appropriate acids or complexation with metals provides crystalline intermediates that can be purified by recrystallization before regeneration of the free thiol [3].
Liquid-liquid extraction protocols effectively remove polar impurities and unreacted starting materials [16]. Washing with aqueous sodium bicarbonate removes acidic impurities, while extraction with organic solvents selectively recovers the product from aqueous reaction mixtures [16].
Care must be taken to avoid strongly basic conditions that could promote thiol oxidation or elimination reactions [16]. Buffer solutions (pH 7-8) provide optimal conditions for extraction while maintaining product stability [16].
Gas chromatography (GC) represents the gold standard for purity assessment of 9-Mercapto-1-nonanol [17] [18]. Flame ionization detection (FID) provides excellent sensitivity for organic sulfur compounds [19]. Modern GC methods achieve detection limits below 0.1% for common impurities [17].
Temperature programming is essential for optimal separation, typically starting at 60°C and ramping to 250°C at 10°C/min [17]. Sulfur-selective detection using flame photometric detection (FPD) enables specific quantification of sulfur-containing impurities [20].
HPLC analysis provides complementary information to GC, particularly for thermally labile impurities [14] [21]. Reversed-phase HPLC with UV detection at 220 nm enables quantification of aromatic impurities and degradation products [14] [21].
Derivatization with fluorogenic reagents enhances detection sensitivity for trace thiol analysis [14] [15]. 4,4'-Dithiodipyridine (DTDP) derivatization enables fluorometric detection with detection limits in the nanomolar range [21].
¹H NMR spectroscopy provides definitive structural confirmation and purity assessment [22] [23]. The characteristic thiol proton appears as a triplet around 1.3 ppm (J = 7.8 Hz) in CDCl₃ [3]. Integration ratios confirm molecular structure and detect structural impurities [22].
¹³C NMR spectroscopy offers additional structural information, with the carbon bearing the thiol group appearing around 24-25 ppm [3]. Two-dimensional NMR techniques (COSY, HSQC) provide complete structural assignment and detect regioisomeric impurities [22].
FT-IR spectroscopy enables rapid identification and quality assessment [24] [25]. The S-H stretch appears as a weak but characteristic band around 2550-2600 cm⁻¹ [24] [25]. C-S stretching vibrations occur in the 600-700 cm⁻¹ region [25].
The broad O-H stretch from the alcohol functionality appears around 3200-3600 cm⁻¹, while C-O stretching occurs near 1050-1150 cm⁻¹ [24]. The fingerprint region (800-1400 cm⁻¹) provides detailed structural information for impurity detection [24].
Routine physical property measurements include refractive index (n₂₀/D = 1.483), density (0.939 g/mL at 25°C), and flash point (>110°C) [12] [17]. These parameters serve as rapid quality indicators and batch-to-batch consistency checks [17].
Water content determination using Karl Fischer titration ensures specification compliance (<0.1%) [17]. Excessive water content can lead to hydrolysis reactions and product degradation during storage [17].
Emerging green chemistry approaches focus on eliminating organic solvents from synthetic protocols [3]. Solid-state reactions using mechanochemical activation enable thiol formation under solvent-free conditions [3]. Ball milling techniques provide mechanical energy for bond formation while avoiding hazardous solvents [3].
Microwave irradiation accelerates thiol synthesis reactions while reducing energy consumption [16]. The selective heating of polar reactants enables rapid reaction completion with improved yields and reduced byproduct formation [16]. Reaction times decrease from hours to minutes while maintaining or improving product quality [16].
Water-based synthesis protocols eliminate organic solvents and reduce environmental impact [26]. Phase-transfer catalysis enables reactions between hydrophobic substrates and water-soluble sulfur sources [27]. Quaternary ammonium salts facilitate mass transfer and promote clean reactions in aqueous media [27].
Transition metal catalysis offers efficient alternatives to stoichiometric methods [7]. Copper-catalyzed thiol formation from organyl halides proceeds under mild conditions with high selectivity [7]. Photocatalytic approaches utilizing visible light enable sustainable thiol synthesis with minimal energy input [7].
Biocatalytic approaches represent the frontier of green thiol synthesis [7]. Engineered enzymes capable of carbon-sulfur bond formation offer exquisite selectivity and operate under physiological conditions [7]. While still emerging, enzymatic methods promise sustainable, scalable production with minimal environmental footprint [7].